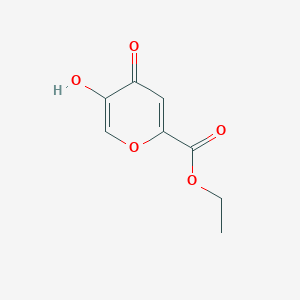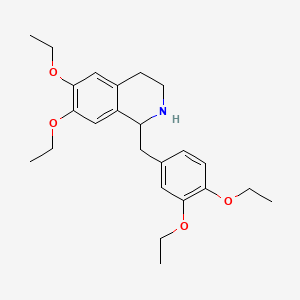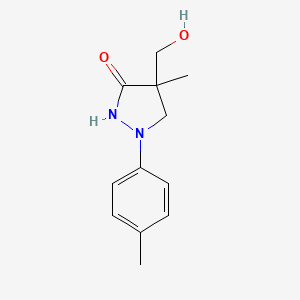
(4-Hydroxyphenyl)diphenylphosphine
概要
説明
(4-Hydroxyphenyl)diphenylphosphine, also known as 4-(Diphenylphosphino)phenol, is an organophosphorus compound with the molecular formula (C₆H₅)₂PC₆H₄OH. This compound is notable for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine group.
作用機序
Target of Action
The primary target of (4-Hydroxyphenyl)diphenylphosphine is a wide range of organic compounds, including aldehydes, ketones, and esters . It acts as a reducing agent, facilitating the reduction of these compounds.
Mode of Action
This compound operates by donating a pair of electrons to a substrate, thereby initiating substrate reduction . The phosphorus atom within this compound functions as a nucleophile, launching an attack on the substrate and forming a phosphorus-substrate intermediate . This leads to a series of subsequent steps, ultimately resulting in the formation of the reduced product .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the reduction pathway of organic compounds . By acting as a reducing agent, it facilitates the conversion of aldehydes, ketones, and esters into their reduced forms . This plays a pivotal role in various biochemical processes, including the synthesis of chiral compounds .
Pharmacokinetics
Its molecular weight of 27828 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The action of this compound results in the reduction of various organic compounds . This can lead to significant changes at the molecular and cellular level, depending on the specific compounds being reduced. For instance, the reduction of aldehydes and ketones can result in the formation of alcohols, which can have various effects on cellular processes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other chemicals can potentially affect its action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)diphenylphosphine typically involves the reaction of diphenylphosphine with 4-bromophenol under basic conditions. A common method includes the use of a palladium catalyst in the presence of a base such as potassium carbonate. The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include continuous flow reactors and optimized catalytic systems to enhance yield and purity. The use of high-throughput screening for catalyst optimization is also common in industrial settings.
化学反応の分析
Types of Reactions
(4-Hydroxyphenyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted phosphines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Hydroxyphenyl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.
類似化合物との比較
Similar Compounds
Diphenylphosphine: Lacks the hydroxyl group, making it less versatile in certain catalytic applications.
(2-Bromophenyl)diphenylphosphine: Contains a bromine atom, which can participate in different types of reactions compared to the hydroxyl group.
4-(Dimethylamino)phenyldiphenylphosphine: Contains a dimethylamino group, which alters its electronic properties and reactivity.
Uniqueness
(4-Hydroxyphenyl)diphenylphosphine is unique due to the presence of the hydroxyl group, which enhances its ability to participate in hydrogen bonding and other interactions. This feature makes it particularly useful in catalytic processes where such interactions are beneficial for reactivity and selectivity.
特性
IUPAC Name |
4-diphenylphosphanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPABJOZVXZFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391505 | |
| Record name | (4-Hydroxyphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-21-3 | |
| Record name | (4-Hydroxyphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


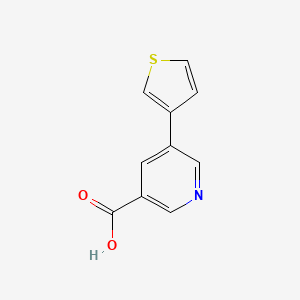
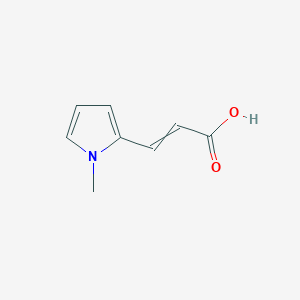
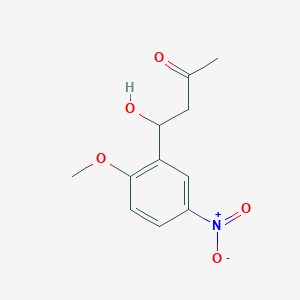

![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)
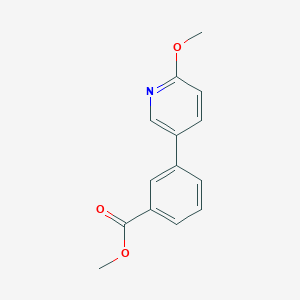
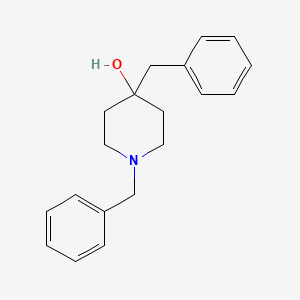
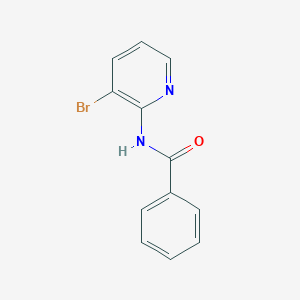
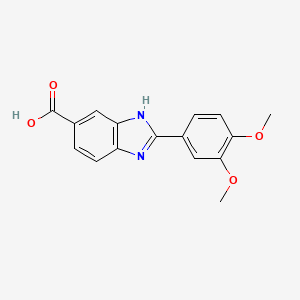

![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)
